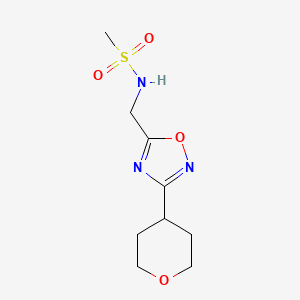

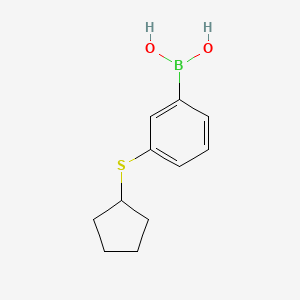

![molecular formula C15H18Cl2N2O3 B2805957 N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396860-33-5](/img/structure/B2805957.png)

N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share only one single atom), an amide group (-CONH2), and a dichlorophenyl group (a phenyl ring with two chlorine substituents) .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a spirocyclic structure, which is a type of cyclic compound where two rings share only one single atom . The compound also contains an amide group (-CONH2), which is a common functional group in organic chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications

Microwave-Assisted Synthesis and Anti-Influenza Activity

A study by Göktaş et al. (2012) describes the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with antiviral activity against influenza A and B viruses. The study highlights the potential of spirocyclic compounds in antiviral drug development (Göktaş et al., 2012).

Anticonvulsant Properties

Kamiński et al. (2008) explored the synthesis and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. Their research demonstrates the potential of spirocyclic compounds in the development of anticonvulsant medications (Kamiński et al., 2008).

Novel Photochemical Transformation

Marubayashi et al. (1992) discovered a unique photoreaction of a methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate leading to the formation of β-lactam compounds. This study provides insights into the synthetic versatility and photochemical behavior of spirocyclic compounds (Marubayashi et al., 1992).

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Meyers et al. (2011) reported the optimization of spirocyclic 7-azaspiro[3.5]nonane urea covalent inhibitors of FAAH, highlighting the role of spirocyclic compounds in the development of new medications for pain management (Meyers et al., 2011).

Corrosion Inhibition

Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl, demonstrating the application of spirocyclic compounds in materials science and corrosion protection (Chafiq et al., 2020).

Future Directions

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O3/c1-14(2)21-8-15(9-22-14)6-19(7-15)13(20)18-10-3-4-11(16)12(17)5-10/h3-5H,6-9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMYDQULWTPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

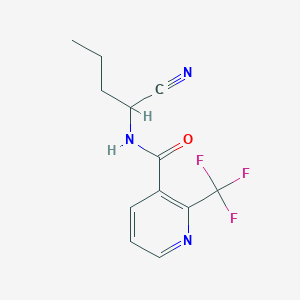

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)

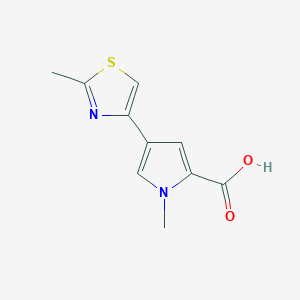

![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)

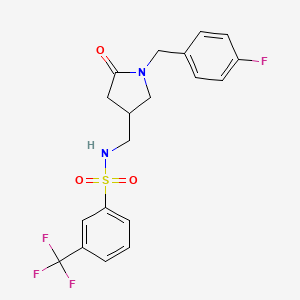

![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)